molecular formula C11H14N2O B2520519 1-(Cyclohex-3-enecarbonyl)azetidine-3-carbonitrile CAS No. 2034604-79-8

1-(Cyclohex-3-enecarbonyl)azetidine-3-carbonitrile

Cat. No. B2520519
CAS RN: 2034604-79-8
M. Wt: 190.246
InChI Key: JBNWVHRODBIDJH-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-enecarbonyl)azetidine-3-carbonitrile is a compound that can be associated with azetidine derivatives and cyclohexene carbonitriles. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related azetidine derivatives and cyclohexene carbonitriles involves various methods. For instance, azetidine derivatives have been synthesized through reactions involving mesylates and nucleophilic reagents, with the stereochemistry being established by chemical evidence and NMR studies with shift reagents . In another study, the oligomerization of 1-cyclohexene-1-carbonitrile, which is structurally related to the compound , was catalyzed by KOC(CH3)3, leading to noncyclic unsaturated dimers and trimers . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been investigated using IR and NMR spectroscopy. For example, the configurations and conformations of isomeric dimers such as the cis and trans 1-(2′cyanocyclohexyl)-cyclohex 3-ene-carbonitrile were explored . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes a variety of reactions. A tracer study of 1-azocyclohexane carbonitrile, which shares the cyclohexane carbonitrile moiety, showed its ability to initiate radical polymerizations . Additionally, the reaction of 1,2,4-triazine-5-carbonitriles with cyclohexene derivatives under solvent-free conditions resulted in aza-Diels–Alder reactions and unexpected decyanation . These findings suggest that this compound might also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the studies on similar molecules. The efficiency of initiation in radical polymerizations by azocyclohexane carbonitrile and its decomposition rates in benzene have been determined . The oligomerization products of cyclohexene carbonitriles have been characterized by their analytical and spectral data . These methods and findings could be relevant for determining the properties of this compound.

Scientific Research Applications

Preparation and Synthesis Applications

1-(Cyclohex-3-enecarbonyl)azetidine-3-carbonitrile serves as a precursor in the preparation and synthesis of various organic compounds. For example, it has been utilized in the preparation of 3-oxocyclohex-1-ene-1-carbonitrile, highlighting its role in organic synthesis protocols that involve cyclohexene derivatives (J. Lujan-Montelongo & F. Fleming, 2014). Additionally, its application in the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates indicates its utility in the fabrication of advanced materials for energy storage (V. Sridhar et al., 2015).

Heterocyclic Chemistry and Material Science

The compound is instrumental in heterocyclic chemistry, facilitating the synthesis of complex molecules such as 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, which demonstrates its versatility in contributing to the development of molecules with potential biological activities (Y. M. Elkholy & M. A. Morsy, 2006). It also finds applications in material science, particularly in the development of mesoporous, hierarchical nanostructures through the fabrication of nitrogen-doped carbon nanotubes, which are valuable for lithium-ion batteries (V. Sridhar et al., 2015).

Novel Methodologies in Organic Synthesis

This compound is pivotal in novel organic synthesis methodologies, such as the three-component reaction of small-ring cyclic amines with arynes and acetonitrile. This process produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, underscoring the compound's role in generating bioactive precursor molecules (David E Stephens et al., 2013).

Contributions to Antimicrobial Research

Research involving this compound extends to the synthesis of compounds with antimicrobial properties. The synthesis of azetidines and 1-pyrrolines from an electron-deficient allene and C N compounds illustrates the potential of derivatives of this compound in creating molecules with biological relevance (E. Schaumann & H. Mrotzek, 1979).

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Therefore, the future directions of “1-(Cyclohex-3-enecarbonyl)azetidine-3-carbonitrile” could include its potential in catalysis and organic synthesis for innovative scientific breakthroughs.

properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-2,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWVHRODBIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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